molecular formula C21H24O8 B14867134 5,6,7,3',4',5'-Hexamethoxyflavanone

5,6,7,3',4',5'-Hexamethoxyflavanone

Cat. No.: B14867134
M. Wt: 404.4 g/mol
InChI Key: CYJWWPSCJSSHJX-UHFFFAOYSA-N
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Description

5,6,7,3’,4’,5’-Hexamethoxyflavanone is a flavonoid compound characterized by its six methoxy groups attached to the flavanone backbone. This compound is known for its presence in various plant species and has been studied for its potential biological activities and applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavanone typically involves the methylation of flavanone derivatives. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of 5,6,7,3’,4’,5’-Hexamethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,6,7,3’,4’,5’-Hexamethoxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted flavanone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a model compound in studying flavonoid chemistry.

    Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,6,7,3’,4’,5’-Hexamethoxyflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8,3’,4’-Hexamethoxyflavanone: Similar structure but with an additional methoxy group at the 8-position.

    5,6,7,8,4’-Pentamethoxyflavanone: Lacks one methoxy group compared to 5,6,7,3’,4’,5’-Hexamethoxyflavanone.

    5-Hydroxy-7,2’,3’,4’,5’,6’-Hexamethoxyflavanone: Contains a hydroxyl group instead of a methoxy group at the 5-position.

Uniqueness

5,6,7,3’,4’,5’-Hexamethoxyflavanone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct chemical properties and biological activities. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H24O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-8,10,13H,9H2,1-6H3

InChI Key

CYJWWPSCJSSHJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC

Origin of Product

United States

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